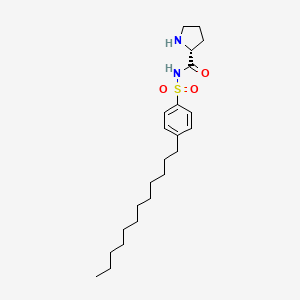
sodium;2-hydroxy(2,3-13C2)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-hydroxy(2,3-13C2)propanoate is a compound with the molecular formula C₃H₅NaO₃. It is a sodium salt of 2-hydroxypropanoic acid, where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Sodium;2-hydroxy(2,3-13C2)propanoate can be synthesized through the neutralization of 2-hydroxy(2,3-13C2)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid is dissolved in water and then slowly neutralized with a sodium hydroxide solution. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale neutralization processes. The 2-hydroxy(2,3-13C2)propanoic acid is produced through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.
化学反応の分析
Types of Reactions
Sodium;2-hydroxy(2,3-13C2)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form 2-hydroxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Sodium;2-hydroxy(2,3-13C2)propanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of carbon atoms in biochemical reactions.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of biodegradable polymers and as a precursor in the synthesis of various chemicals.
作用機序
The mechanism of action of sodium;2-hydroxy(2,3-13C2)propanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its conversion and interactions within these pathways, providing insights into the molecular targets and biochemical processes involved.
類似化合物との比較
Similar Compounds
Sodium propionate: Similar in structure but lacks the hydroxyl group and isotopic labeling.
Sodium lactate: Similar but without the carbon-13 labeling.
Sodium acetate: A simpler structure with only two carbon atoms.
Uniqueness
The uniqueness of sodium;2-hydroxy(2,3-13C2)propanoate lies in its isotopic labeling, which makes it a valuable tool for detailed metabolic studies. This labeling allows for precise tracking of carbon atoms in biochemical reactions, providing a deeper understanding of metabolic pathways and enzyme functions.
特性
分子式 |
C3H5NaO3 |
|---|---|
分子量 |
114.045 g/mol |
IUPAC名 |
sodium;2-hydroxy(2,3-13C2)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; |
InChIキー |
NGSFWBMYFKHRBD-AWQJXPNKSA-M |
異性体SMILES |
[13CH3][13CH](C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





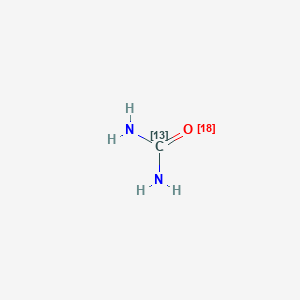
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
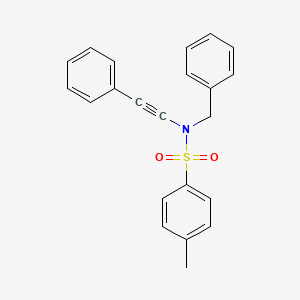
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
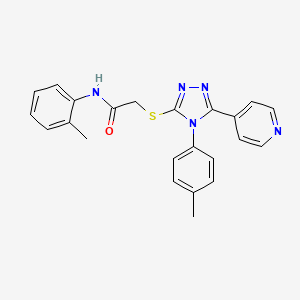
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)

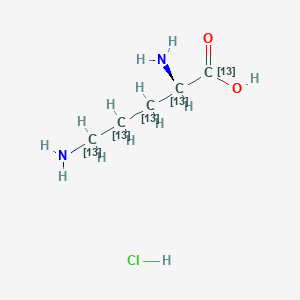

![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
